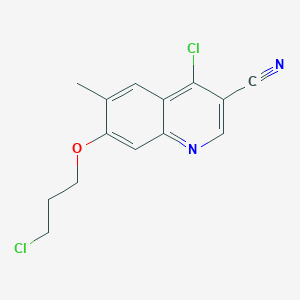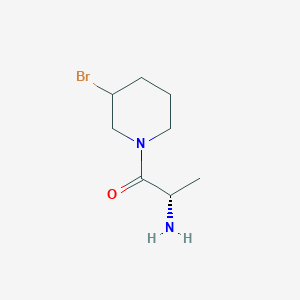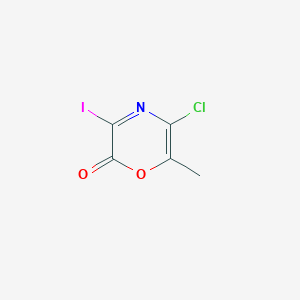
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C5H3ClINO2 and a molecular weight of 271.44 g/mol . This compound is characterized by the presence of chlorine, iodine, and a methyl group attached to an oxazinone ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one typically involves the halogenation of 6-methyl-2H-1,4-oxazin-2-one. The process begins with the chlorination of 6-methyl-2H-1,4-oxazin-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This intermediate product is then subjected to iodination using iodine or an iodine-containing reagent under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves rigorous purification steps, including recrystallization and chromatography, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted oxazinones, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its halogen atoms play a crucial role in binding to target proteins, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its precise mode of action .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-iodo-6-methyl-2H-1,4-oxazin-2-one: Similar compounds include other halogenated oxazinones and related heterocyclic structures.
Benzoxazoles: These compounds share a similar oxazine ring structure but differ in their substitution patterns and biological activities.
Imidazoles: Another class of heterocyclic compounds with diverse applications in chemistry and medicine.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H3ClINO2 |
|---|---|
Peso molecular |
271.44 g/mol |
Nombre IUPAC |
5-chloro-3-iodo-6-methyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C5H3ClINO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 |
Clave InChI |
AUCHBXPETVLEKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=O)O1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
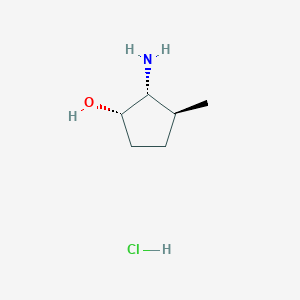
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
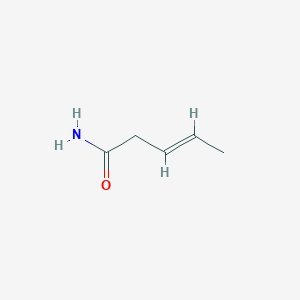
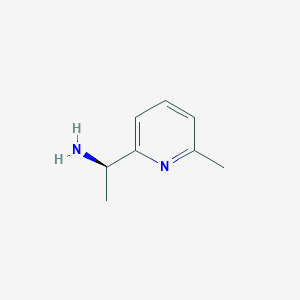
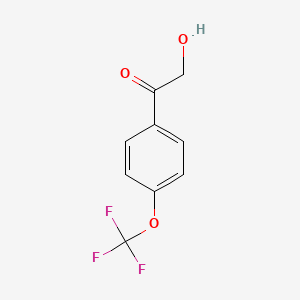

![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
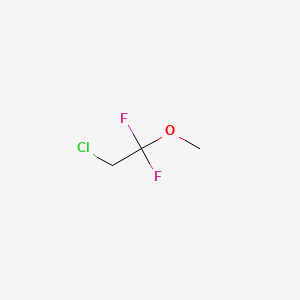
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755671.png)
